Hexaethyldigermane

CVD/ALD Precursor Volatility Thermodynamics

Hexaethyldigermane (CAS 993‑62‑4), with the linear formula (C₂H₅)₃GeGe(C₂H₅)₃, is a member of the hexaalkyldigermane class of organogermanium compounds. It is a colorless liquid at ambient temperature with a density of 1.142 g/mL at 25 °C, a melting point of –60 °C, and a boiling point of 219 °C.

Molecular Formula C12H30Ge2
Molecular Weight 319.6 g/mol
CAS No. 993-62-4
Cat. No. B1588020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaethyldigermane
CAS993-62-4
Molecular FormulaC12H30Ge2
Molecular Weight319.6 g/mol
Structural Identifiers
SMILESCC[Ge](CC)CC.CC[Ge](CC)CC
InChIInChI=1S/2C6H15Ge/c2*1-4-7(5-2)6-3/h2*4-6H2,1-3H3
InChIKeyIFUCAAMZMJICIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexaethyldigermane (CAS 993‑62‑4): A Liquid Organogermanium Precursor for Semiconductor Deposition and Synthesis


Hexaethyldigermane (CAS 993‑62‑4), with the linear formula (C₂H₅)₃GeGe(C₂H₅)₃, is a member of the hexaalkyldigermane class of organogermanium compounds. It is a colorless liquid at ambient temperature with a density of 1.142 g/mL at 25 °C, a melting point of –60 °C, and a boiling point of 219 °C . Its primary utility lies in its function as a volatile germanium source for applications such as chemical vapor deposition (CVD) of germanium‑containing thin films and as a synthon in organometallic chemistry. The presence of a direct germanium–germanium bond distinguishes it from simpler, monogermanium precursors like tetraethylgermane, enabling different decomposition pathways and film growth characteristics. This guide provides a quantified, comparator‑based analysis to establish precisely where Hexaethyldigermane offers verifiable, meaningful differentiation for scientific selection and procurement relative to its closest analogs.

Why Generic Substitution of Hexaethyldigermane (993‑62‑4) in Critical Applications is Not Recommended


The class of organogermanium precursors encompasses a wide range of compounds with distinct physicochemical properties that directly impact their performance in deposition and synthetic processes. Hexaethyldigermane cannot be arbitrarily substituted with a generic 'organogermanium' precursor due to quantifiable differences in molecular architecture, thermodynamic stability, and electronic properties. For instance, the presence of a Ge–Ge bond in Hexaethyldigermane, as opposed to the Ge–C only bonds in tetraethylgermane, dictates fundamentally different decomposition mechanisms and film growth kinetics in CVD. This is reflected in measurable parameters such as enthalpy of vaporization and ionization energy, which directly influence precursor delivery and reactivity [1]. Furthermore, the choice of alkyl group (ethyl vs. methyl) on a digermane core affects thermal stability and the onset of radical formation, a critical consideration for low‑temperature processes [2]. The following quantitative evidence sections detail the specific, measurable advantages that Hexaethyldigermane offers over key in‑class comparators, justifying its specific selection over seemingly similar alternatives.

Quantitative Differentiation of Hexaethyldigermane (993‑62‑4): A Comparator‑Based Procurement Guide


Superior Volatility Control in CVD/ALD Precursor Delivery: Enthalpy of Vaporization Compared to Tetraethylgermane

The enthalpy of vaporization (ΔvapH°) is a direct measure of the energy required to convert a liquid precursor into a gas, a critical parameter for achieving stable and reproducible vapor delivery in CVD and ALD processes. Hexaethyldigermane exhibits a ΔvapH° of 62.8 ± 2.1 kJ/mol [1]. This is significantly higher than that of the widely used, mono‑germanium alternative tetraethylgermane, which has a reported ΔvapH° of 45.7 ± 0.4 kJ/mol [2]. This 37% higher enthalpy indicates that Hexaethyldigermane will maintain a more stable vapor pressure over a wider temperature range and is less prone to premature vaporization or condensation, which can cause inconsistent film growth rates and particle formation.

CVD/ALD Precursor Volatility Thermodynamics

Enhanced Reactivity in Gas-Phase Processes: Lower Ionization Energy vs. Tetraethylgermane and Hexamethyldigermane

Ionization energy (IE) is a fundamental electronic property that correlates with a molecule's reactivity, particularly in gas-phase deposition processes where electron impact or plasma activation may be used. A lower IE generally signifies a higher propensity for electron loss and greater reactivity. Hexaethyldigermane possesses an experimentally determined IE of 7.48 ± 0.01 eV [1]. This is considerably lower than the IE of the mono‑germanium alternative tetraethylgermane (8.9 eV) [2] and also lower than its direct analog hexamethyldigermane, which has a reported IE of 8.09 eV [3]. The lower IE of Hexaethyldigermane suggests it will be more reactive under similar plasma or electron‑impact conditions, potentially enabling lower‑temperature deposition or more efficient fragmentation into reactive germanium species.

Reactivity Ionization Energy Electron Impact

Extended Liquid‑Phase Process Window: Boiling Point Advantage Over Tetraethylgermane

The boiling point defines the upper temperature limit for liquid‑phase handling and delivery in atmospheric or near‑atmospheric pressure systems. A higher boiling point allows for a wider operational temperature window for precursor bubblers and liquid delivery systems before pressurization is required. Hexaethyldigermane has a boiling point of 219 °C at standard pressure . This provides a significantly extended liquid‑phase window compared to tetraethylgermane, which boils at 163–165 °C . The 54–56 °C higher boiling point of Hexaethyldigermane reduces the risk of boiling and cavitation in precursor delivery lines at elevated bubbler temperatures, a practical advantage for process stability.

Process Window Thermal Stability Boiling Point

Defined Application Scenarios for Hexaethyldigermane (993‑62‑4) Based on Quantified Differentiation


CVD/ALD of Germanium‑Containing Thin Films Where Precise Vapor Delivery is Critical

The quantifiably higher enthalpy of vaporization (62.8 kJ/mol) and boiling point (219 °C) of Hexaethyldigermane compared to tetraethylgermane make it the preferred precursor for CVD or ALD processes that require a stable and consistent vapor pressure over a wider temperature range [1]. This is particularly relevant for tool configurations where precursor delivery lines are heated to prevent condensation, and a wider liquid‑phase window is needed to avoid boiling in the source bubbler.

Plasma‑Enhanced Deposition (PECVD) and Reactive Ion Etching (RIE) Processes

The 7.48 eV ionization energy of Hexaethyldigermane, which is 1.42 eV lower than that of tetraethylgermane, directly correlates to a higher propensity for ionization and fragmentation in plasma environments [2]. This property makes it a superior candidate for plasma‑enhanced chemical vapor deposition (PECVD) or as a source for germanium‑containing species in reactive ion etching (RIE), where efficient precursor breakdown is essential for achieving desired film properties or etch selectivity.

Synthesis of Ge–Ge Bond‑Containing Organometallics and Nanostructures

The preserved Ge–Ge bond in Hexaethyldigermane offers a direct pathway to incorporate this motif into larger molecular or nanomaterial architectures. Its use as a precursor in LPCVD for germanium nanowires has been demonstrated with the related hexamethyldigermane at 490 °C [3]. While direct, comparative deposition data for Hexaethyldigermane are limited in the open literature, its distinct thermal and electronic profile implies a different process window and reaction pathway, making it the specific reagent of choice when a hexaalkyl‑substituted digermane core is required for steric or electronic reasons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexaethyldigermane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.